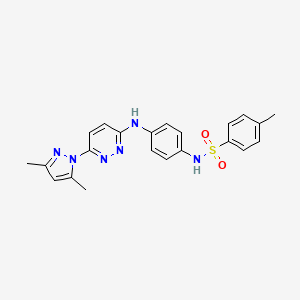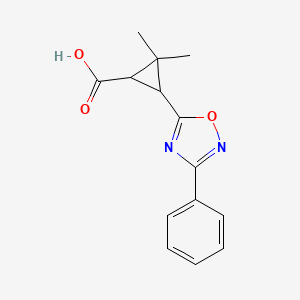
2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid is a synthetic organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and a 1,2,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid typically involves multiple steps:
-
Formation of the 1,2,4-Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be synthesized through the cyclization of acylhydrazides with nitriles under acidic or basic conditions. For instance, phenylacylhydrazide can react with benzonitrile in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.
-
Cyclopropanation: : The cyclopropane ring can be introduced via a cyclopropanation reaction. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes.
-
Carboxylation: : The final step involves the introduction of the carboxylic acid group. This can be achieved through the hydrolysis of an ester precursor or direct carboxylation of a suitable intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring or the cyclopropane ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the oxadiazole ring or the carboxylic acid group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
-
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: LiAlH₄ in dry ether or H₂ with Pd/C catalyst.
Substitution: HNO₃ for nitration, Br₂ for bromination.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or cyclopropane ring.
Reduction: Reduced forms of the oxadiazole ring or carboxylic acid group.
Substitution: Nitrated or halogenated phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural similarity to certain bioactive molecules makes it a useful tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
作用機序
The mechanism of action of 2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can introduce strain into molecules, affecting their reactivity and interactions with other molecules.
Molecular Targets and Pathways
Potential molecular targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s effects on these targets can lead to changes in cellular processes, such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a cyclopropanecarboxylic acid group.
2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid: Similar structure with a butanoic acid group.
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid: Lacks the 2,2-dimethyl substitution on the cyclopropane ring.
Uniqueness
The unique combination of the cyclopropane ring, 1,2,4-oxadiazole ring, and carboxylic acid group in 2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid provides distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical spaces and develop innovative materials and drugs.
特性
IUPAC Name |
2,2-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2)9(10(14)13(17)18)12-15-11(16-19-12)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPRSMZRCAKRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)
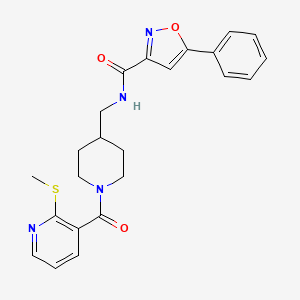
![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
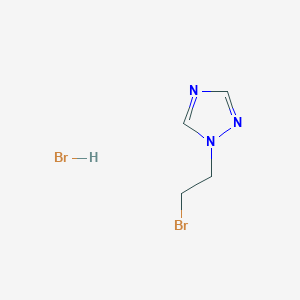
![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)
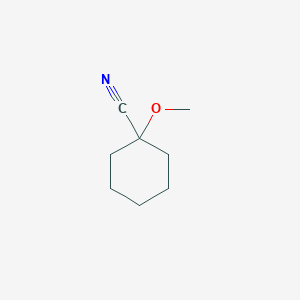
![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2843677.png)

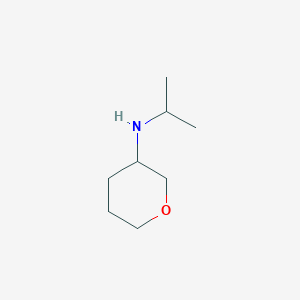
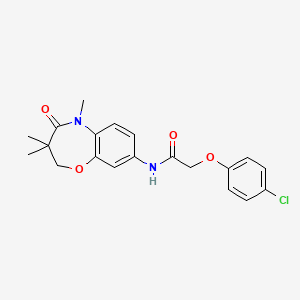
methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2843687.png)
![[(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine](/img/structure/B2843689.png)
